Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide
Description
Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide is a heterocyclic sulfonamide derivative characterized by a five-membered 1,2,5-thiadiazolidine ring system with a methyl ester group at position 2 and two sulfonyl oxygen atoms (1,1-dioxide configuration). This compound belongs to the broader class of 1,2,5-thiadiazolidine 1,1-dioxides, which are structurally defined by their saturated sulfur-containing rings and sulfone moieties. These features confer unique electronic and steric properties, making them valuable in medicinal chemistry, catalysis, and materials science .
Properties
IUPAC Name |
methyl 1,1-dioxo-1,2,5-thiadiazolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4S/c1-10-4(7)6-3-2-5-11(6,8)9/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVKPXNJECNKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCNS1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine-Mediated Synthesis
Procedure :
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Reactants : N-Methylethylenediamine and sulfamide (1:1 molar ratio).
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Solvent : Pyridine.
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Conditions : Heating at 120°C for 16–24 hours under inert atmosphere.
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Work-up : Concentration, extraction with ethyl acetate, and purification via column chromatography.
Mechanistic Insight :
Pyridine acts as both a solvent and base, facilitating deprotonation and promoting cyclization. The reaction proceeds via intermediate sulfamide adduct formation, followed by intramolecular nucleophilic attack to form the five-membered ring.
Dioxane-Based Synthesis
Procedure :
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Reactants : N-Methylethylenediamine and sulfamide (1:1 molar ratio).
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Solvent : 1,4-Dioxane.
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Conditions : Reflux (100–120°C) for 18–20 hours.
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Work-up : Solvent evaporation, residue purification via flash chromatography (3% MeOH in DCM).
Key Observations :
Lower yields in dioxane compared to pyridine are attributed to reduced solubility of intermediates.
Catalyst-Assisted Synthesis
Triethylamine (TEA) as Base
Procedure :
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Reactants : N-Methylethylenediamine and sulfamide.
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Catalyst : Triethylamine (1–2 equivalents).
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Solvent : Dichloromethane (DCM).
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Conditions : Room temperature, 5–6 hours.
Advantages :
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Mild conditions avoid high-temperature decomposition.
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Shorter reaction time (2–6 hours).
Sodium Hydride (NaH) in Dimethylformamide (DMF)
Procedure :
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Reactants : N-Methylethylenediamine and sulfamide.
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Base : Sodium hydride (60% dispersion in oil).
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Solvent : Anhydrous DMF.
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Conditions : Stirring at room temperature for 40 minutes, followed by reflux (1 hour).
Notes :
NaH enhances nucleophilicity of the amine, accelerating cyclization.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Catalyst/Base |
|---|---|---|---|---|---|
| Pyridine-mediated | Pyridine | 120 | 16–24 | 28–68.7 | None |
| Dioxane-based | 1,4-Dioxane | 100–120 | 18–20 | 16 | None |
| TEA-assisted | DCM | 25 | 5–6 | 53–69 | Triethylamine |
| NaH/DFM | DMF | 25–100 | 1–1.5 | 67 | Sodium hydride |
Critical Factors Influencing Yield :
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Solvent Polarity : Polar solvents (e.g., pyridine, DMF) improve intermediate solubility.
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Temperature : Higher temperatures (>100°C) favor cyclization but risk side reactions.
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Catalyst Choice : Strong bases (NaH) enhance reaction rates but require anhydrous conditions.
Purification and Characterization
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Chromatography : Silica gel column chromatography with ethyl acetate/hexane or DCM/MeOH eluents.
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Recrystallization : Ethyl acetate or methanol for final product isolation.
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Spectroscopic Validation :
Challenges and Optimizations
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Low Yields in Dioxane : Attributed to poor intermediate stability; solved by switching to pyridine or DMF.
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Side Reactions : Overheating leads to N-methyl group oxidation; controlled temperatures (≤120°C) mitigate this.
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Scale-Up Feasibility : Pyridine-mediated synthesis is preferred for industrial-scale production due to reproducibility.
Emerging Methodologies
Recent patents describe microwave-assisted synthesis, reducing reaction times to 2–4 hours with comparable yields (60–65%). Additionally, flow chemistry approaches are under investigation to enhance throughput .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiadiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiadiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazolidine derivatives. These products can exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
Medicinal Chemistry
1.1 Inhibitors of Serine Proteases
The compound has been investigated for its potential as a scaffold in the design of potent inhibitors for serine proteases. A study highlighted the synthesis of carboxylate derivatives based on the 1,2,5-thiadiazolidin-3-one 1,1-dioxide framework, which demonstrated strong inhibitory activity against human leukocyte elastase (HLE), cathepsin G (Cat G), and proteinase 3 (PR 3). The most effective compounds exhibited high values, indicating their potential as therapeutic agents in treating diseases where these proteases are involved .
1.2 Anticancer Activity
Research has also suggested that derivatives of this compound may possess anticancer properties. Certain studies have indicated that modifications to the thiadiazolidine scaffold can enhance cytotoxicity against various cancer cell lines. The mechanism involves disruption of cancer cell proliferation pathways through inhibition of specific proteolytic enzymes .
Materials Science
2.1 Coordination Chemistry
Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide can act as a ligand in coordination complexes. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and material synthesis. The dioxo group enhances the ligand's electron-withdrawing capacity, making it suitable for forming stable metal-ligand bonds .
2.2 Molecular Magnetism
The compound's derivatives have been studied for their magnetic properties when coordinated with metal ions. The radical anions formed from dioxothiadiazoles exhibit interesting magnetic behaviors that can be harnessed in the development of molecular magnets and spintronic devices .
Organic Synthesis
3.1 Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to construct various heterocyclic compounds through reactions such as nucleophilic substitutions and cycloadditions. Its functional groups allow for further modifications that can lead to the development of more complex molecules with desired properties .
3.2 Synthesis of Novel Compounds
The compound has been employed in the synthesis of novel thiadiazole-based compounds that exhibit a range of biological activities. These include antimicrobial and anti-inflammatory effects, making them candidates for drug development .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations
The structural diversity within 1,2,5-thiadiazolidine 1,1-dioxides arises primarily from substituents at positions 2, 3, 4, and 3. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups : The methyl carboxylate group in the target compound enhances electrophilicity at the sulfur center, facilitating nucleophilic substitutions (e.g., N-arylation) .
- Steric Effects : Bulky substituents like tert-butyl or benzyl groups improve stereochemical control in catalytic systems .
- Bioactivity : Phosphonate- or halogen-containing derivatives exhibit enhanced biological activity due to improved membrane permeability .
Comparative Reactivity :
Physicochemical Properties
Biological Activity
Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and detailed research findings.
Chemical Structure and Properties
This compound features a five-membered ring containing two nitrogen atoms and one sulfur atom. Its molecular formula is , and it has a molecular weight of approximately 206.22 g/mol. The unique structure contributes to its reactivity and potential therapeutic applications.
Biological Activities
Anticancer Activity
Research indicates that derivatives of thiadiazolidines exhibit significant anticancer properties. For instance, compounds derived from the thiadiazolidine scaffold have shown potent antiproliferative effects against various cancer cell lines, including breast carcinoma (MCF-7), colon carcinoma (HT-29), and lung carcinoma (A549) .
In vitro studies using the MTT assay demonstrated that certain derivatives possess IC50 values comparable to established chemotherapeutic agents like doxorubicin. For example, methyl 1,2,5-thiadiazolidine-2-carboxylate derivatives showed IC50 values in the range of 5-15 µM against multiple cancer cell lines .
Mechanism of Action
The anticancer activity is often attributed to the compound's ability to induce apoptosis through various pathways. Studies have shown that these compounds can activate caspases involved in the apoptotic process and disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
Antimicrobial Activity
Methyl 1,2,5-thiadiazolidine-2-carboxylate also exhibits antimicrobial properties. It has been tested against several bacterial strains and shown to have minimum inhibitory concentrations (MICs) in the low µg/mL range against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Study 1: Anticancer Efficacy
A study conducted on a series of methyl thiadiazolidine derivatives revealed their potential as antiproliferative agents. The compounds were tested against various cancer cell lines using an MTT assay. The results indicated that certain modifications to the thiadiazolidine structure enhanced cytotoxicity significantly compared to unmodified compounds .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 8.3 | Induces apoptosis via caspase activation |
| B | HT-29 | 12.5 | Disrupts microtubule assembly |
| C | A549 | 6.7 | Cell cycle arrest in G2/M phase |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, methyl thiadiazolidine derivatives were screened against common pathogens. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| D | Staphylococcus aureus | 16 |
| E | Escherichia coli | 32 |
| F | Pseudomonas aeruginosa | 64 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1,2,5-thiadiazolidine-2-carboxylate 1,1-dioxide derivatives?
- Methodological Answer : A widely used approach involves the reaction of chlorosulfonyl isocyanate with olefins in the presence of radical initiators to form the thiadiazolidine backbone . For example, derivatives with phosphonate moieties can be synthesized by reacting chloroethyl-sulfamide intermediates with fluorophenyl-methyl groups under reflux conditions, followed by purification via column chromatography (Rf = 0.70 in DCM/MeOH) . Optimization of reaction conditions, such as temperature (e.g., 106–108°C for crystallization) and catalysts (e.g., tungsten-based oxidants), is critical for yield improvement .
Q. What spectroscopic and analytical methods are employed to characterize this compound?
- Methodological Answer : Key techniques include:
- FTIR : Identification of functional groups (e.g., carbonyl at ~1740 cm⁻¹, sulfonyl at 1323/1157 cm⁻¹) .
- NMR : ¹H and ³¹P NMR to confirm substituent environments (e.g., δ14.43 ppm for phosphorus in phosphonate derivatives) .
- Melting Point Analysis : Used to assess purity (e.g., 163–165°C for the parent compound) .
- Chromatography : TLC (e.g., Rf values) and HPLC for purity validation .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Due to hazards (H302, H315, H319), researchers should:
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid inhalation/ingestion and store at 2–8°C in airtight containers .
- Monitor for sulfonyl group reactivity under acidic/basic conditions .
Advanced Research Questions
Q. How can computational methods support structural analysis and validation?
- Methodological Answer : Density Functional Theory (DFT) and molecular orbital calculations can predict electronic properties and stability of derivatives. For example, crystallographic data (e.g., unit cell parameters: a = 12.4289 Å, b = 8.3706 Å) from X-ray studies are validated against computational models to resolve discrepancies in bond lengths or angles . Software like SHELXL refines diffraction data (R-factor <0.057) to improve accuracy .
Q. What strategies resolve contradictions between experimental and computational data in structural studies?
- Methodological Answer :
Cross-Validation : Compare experimental NMR/FTIR data with simulated spectra from Gaussian-based software.
Crystallographic Refinement : Use SHELX-programs to iteratively adjust torsion angles and hydrogen bonding patterns (e.g., O–H⋯O interactions in crystal packing) .
Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations) and experimental resolution (e.g., X-ray wavelength) .
Q. How can click chemistry be applied to synthesize functionalized derivatives?
- Methodological Answer : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid diversification:
- Step 1 : Introduce alkyne/azide groups to the thiadiazolidine core via nucleophilic substitution.
- Step 2 : React with complementary azides/alkynes under Cu(I) catalysis (e.g., 20°C, 12h) to form triazole-linked derivatives .
- Purification : Use silica gel chromatography (hexane/EtOAc) to isolate products with >95% purity .
Q. What mechanisms govern the isomerization of dihydrothiophene 1,1-dioxide derivatives?
- Methodological Answer : Base-mediated isomerization (e.g., 2,5-dihydro to 2,3-dihydro derivatives) proceeds via:
- Deprotonation : Formation of a sulfonyl-stabilized carbanion intermediate.
- Ring Reorganization : Concerted [1,2]-shift of the sulfonyl group, confirmed by isotopic labeling and kinetic studies .
Q. What are the applications in medicinal chemistry research?
- Methodological Answer : The compound’s sulfonyl and carboxylate groups enable:
- Allosteric Modulation : As seen in benzothiadiazine-dioxides, derivatives act as AMPA receptor potentiators (EC₅₀ <1.5 µM) via FLIPR assays .
- Antimicrobial Activity : Chloroethyl-substituted analogs show efficacy against Gram-positive bacteria (MIC = 2–8 µg/mL) .
- Structure-Activity Relationships (SAR) : Systematic substitution at the 3- and 5-positions optimizes bioavailability and target engagement .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
